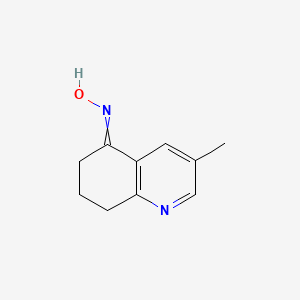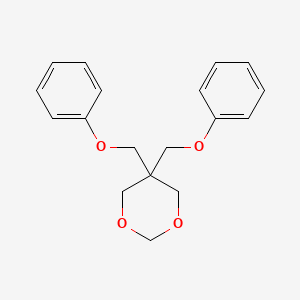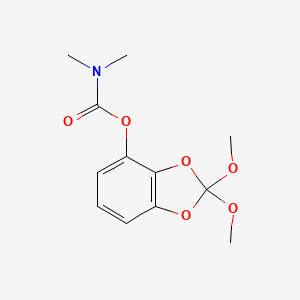![molecular formula C22H24N2 B14609366 4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline) CAS No. 59852-62-9](/img/structure/B14609366.png)
4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) is an organic compound belonging to the family of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with additional methyl groups attached to the aromatic rings. This compound is known for its applications in various industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) typically involves the reaction of 4-methylbenzaldehyde with 2-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
Aplicaciones Científicas De Investigación
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Known for its use as a curing agent in polyurethane production.
4,4’-Methylenebis(N,N-dimethylaniline): Used in dye manufacture and as a reagent for lead determination.
4,4’-Methylenedianiline: Commonly used in the production of epoxy resins and as a hardener.
Uniqueness
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) stands out due to its specific structural features, such as the presence of methyl groups on the aromatic rings, which can influence its reactivity and applications. Its unique properties make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
59852-62-9 |
|---|---|
Fórmula molecular |
C22H24N2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[(4-amino-3-methylphenyl)-(4-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H24N2/c1-14-4-6-17(7-5-14)22(18-8-10-20(23)15(2)12-18)19-9-11-21(24)16(3)13-19/h4-13,22H,23-24H2,1-3H3 |
Clave InChI |
BTOBTMVKHWWKBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)




![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
